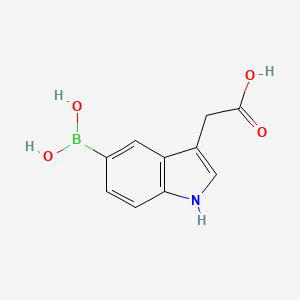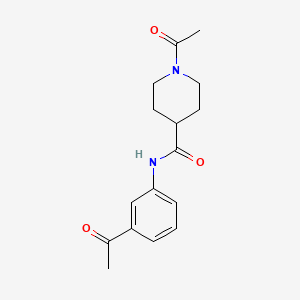
2-(5-borono-1H-indol-3-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-borono-1H-indol-3-yl)acetic acid is a boronic acid derivative that features an indole ring substituted with a carboxymethyl group at the 3-position and a boronic acid group at the 5-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-borono-1H-indol-3-yl)acetic acid typically involves the functionalization of an indole precursor. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an indole derivative with a boronic acid or boronate ester in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the process is tolerant of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for maximizing yield and minimizing by-products.
Análisis De Reacciones Químicas
Types of Reactions
2-(5-borono-1H-indol-3-yl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The carboxymethyl group can be reduced to form the corresponding alcohol.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens (e.g., bromine, chlorine) or nitrating agents (e.g., nitric acid) are employed under acidic conditions.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Aplicaciones Científicas De Investigación
2-(5-borono-1H-indol-3-yl)acetic acid has a wide range of applications in scientific research:
Biology: The compound can be used in the development of fluorescent probes for biological imaging and as a ligand in the study of enzyme inhibition.
Mecanismo De Acción
The mechanism of action of 2-(5-borono-1H-indol-3-yl)acetic acid depends on its specific application. In the context of cross-coupling reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, facilitating the formation of carbon-carbon bonds . In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through its boronic acid group, which can form reversible covalent bonds with diols or other nucleophilic groups.
Comparación Con Compuestos Similares
Similar Compounds
5-indolylboronic acid: Similar structure but lacks the carboxymethyl group.
3-carboxymethylindole: Similar structure but lacks the boronic acid group.
Indole-3-boronic acid: Similar structure but the boronic acid group is at the 3-position instead of the 5-position.
Uniqueness
2-(5-borono-1H-indol-3-yl)acetic acid is unique due to the presence of both the carboxymethyl and boronic acid groups, which confer distinct reactivity and functionality. This dual functionality allows for versatile applications in synthetic chemistry, biological research, and material science.
Propiedades
Fórmula molecular |
C10H10BNO4 |
|---|---|
Peso molecular |
219.00 g/mol |
Nombre IUPAC |
2-(5-borono-1H-indol-3-yl)acetic acid |
InChI |
InChI=1S/C10H10BNO4/c13-10(14)3-6-5-12-9-2-1-7(11(15)16)4-8(6)9/h1-2,4-5,12,15-16H,3H2,(H,13,14) |
Clave InChI |
JUJQBLSGWBBRCA-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC2=C(C=C1)NC=C2CC(=O)O)(O)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzamide, 3-[(2,4-difluorophenyl)thio]-4-[(methylsulfonyl)amino]-](/img/structure/B8666511.png)



![4-[4-(Methylamino)-3-nitrophenoxy]pyridine-2-carboxylic acid](/img/structure/B8666532.png)




![1-[(2-Oxo-2H-pyran-5-carbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B8666574.png)


